molecular formula C17H18BrNO3S B288176 4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether

4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether

Cat. No. B288176
M. Wt: 396.3 g/mol
InChI Key: QLSDZXDRESIWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether, commonly known as BQS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQS is a sulfonyl-containing compound that has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

BQS has been found to have a wide range of scientific research applications. One of the most promising applications of BQS is in the field of cancer research. Studies have shown that BQS can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BQS has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of BQS is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. BQS has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
BQS has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BQS can inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to apoptosis. BQS has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, BQS has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of BQS for lab experiments is its high purity and high yield, making it suitable for a wide range of scientific research applications. Additionally, BQS has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of BQS is its relatively low solubility in water, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on BQS. One area of interest is in the development of new cancer treatments based on the mechanism of action of BQS. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BQS and its potential applications in the treatment of inflammatory and neurodegenerative diseases. Finally, research is needed to develop new synthesis methods for BQS that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of BQS involves the reaction of 4-bromo-2-nitrophenol with 3,4-dihydroquinoline in the presence of a reducing agent such as zinc or iron. The resulting intermediate is then treated with sodium sulfite to produce the final product, BQS. The synthesis of BQS has been optimized to yield high purity and high yield of the compound, making it suitable for scientific research applications.

properties

Product Name

4-bromo-2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl ethyl ether

Molecular Formula

C17H18BrNO3S

Molecular Weight

396.3 g/mol

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C17H18BrNO3S/c1-2-22-16-10-9-14(18)12-17(16)23(20,21)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3

InChI Key

QLSDZXDRESIWGJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC3=CC=CC=C32

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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